(S,S)-TAK-418: An In-Depth Technical Guide on its Core Mechanism of Action in Neuronal Cells
(S,S)-TAK-418: An In-Depth Technical Guide on its Core Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation. Contrary to potential misconceptions, TAK-418 is not a GPR139 agonist. Its mechanism of action in neuronal cells is centered on the inhibition of LSD1, leading to the modulation of histone methylation, normalization of gene expression, and amelioration of behavioral deficits observed in preclinical models of neurodevelopmental disorders. This document provides a comprehensive overview of the molecular pathways, supporting experimental data, and methodologies related to the neuronal action of (S,S)-TAK-418.
Core Mechanism of Action: LSD1 Inhibition
(S,S)-TAK-418, also known as 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, is a selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] It exhibits potent enzymatic inhibition with a median inhibitory concentration (IC50) value of 2.9 nM.[1][2] The primary mechanism of TAK-418 involves irreversibly targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1.[3]
A key characteristic of TAK-418 is its specificity for inhibiting the enzymatic activity of LSD1 without significantly disrupting the formation of the LSD1-cofactor complex.[4][5] This is a crucial distinction from conventional LSD1 inhibitors, which can interfere with these complexes and lead to off-target effects, such as hematological toxicity.[4][5] By avoiding steric interference with cofactor proteins like GFI1B, TAK-418 achieves potent epigenetic modulation with a more favorable safety profile.[2][4]
Signaling Pathway: Epigenetic Regulation via Histone Demethylation
LSD1 functions as a histone demethylase, specifically removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me2). The methylation status of these histone residues is critical for regulating gene expression. H3K4 methylation is generally associated with gene activation, while H3K9 methylation is linked to gene repression.
By inhibiting LSD1, TAK-418 prevents the demethylation of these key histone marks. This leads to an increase in the levels of H3K4me1/2/3 and H3K9me2 at specific gene loci.[1][2] For instance, in primary cultured rat neurons, TAK-418 treatment was shown to increase H3K4me1/2/3 and H3K9me2 levels at the Ucp2 gene and H3K4me1/2/3 at the Bdnf gene.[1] This modulation of histone methylation "unlocks" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression patterns observed in models of neurodevelopmental disorders.[1][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the effects of (S,S)-TAK-418.
Table 1: In Vitro Efficacy of (S,S)-TAK-418
| Parameter | Value | Cell Type/System | Reference |
| IC50 (LSD1 Enzyme Activity) | 2.9 nM | In vitro enzyme assay | [1][2] |
| k_inact/K_I | 3.8 × 10^5 ± 3.8 × 10^4 M⁻¹s⁻¹ | In vitro enzyme assay | [1] |
Table 2: In Vivo Effects of (S,S)-TAK-418 on Histone Methylation and Gene Expression
| Biomarker | Effect | Model System | Treatment | Reference |
| H3K4me1/2/3 and H3K9me2 at Ucp2 gene | Increased | Primary cultured rat neurons | TAK-418 | [1] |
| Ucp2 mRNA expression | Induced | Primary cultured rat neurons | TAK-418 | [1] |
| H3K4me1/2/3 at Bdnf gene | Increased | Primary cultured rat neurons | TAK-418 | [1] |
| H3K4me2 at Ucp2 gene | Increased | Mouse brain | Single administration of 1 or 3 mg/kg TAK-418 | [2] |
Table 3: In Vivo Behavioral Efficacy of (S,S)-TAK-418
| Behavioral Deficit | Effect of TAK-418 | Animal Model | Treatment | Reference |
| Social Deficits | Ameliorated | Valproate (VPA)-exposed rats | 2-week administration | [7] |
| Social Deficits | Ameliorated | Polyinosinic:polycytidylic acid (poly I:C)-exposed mice | 2-week administration | [7] |
| Recognition Memory Deficits | Improved | Aged mice | 2-week administration | [7] |
| Recognition Memory Deficits | Improved | Tg2576 (Alzheimer's model) mice | 2-week administration | [7] |
| Visuospatial Learning and Memory Deficits | Rescued | Kmt2d+/βGeo (Kabuki syndrome model) mice | 2-week administration | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Primary Neuronal Culture
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Source: Cerebral cortex and hippocampus were isolated from fetal Sprague-Dawley rats at embryonic day 19.[1]
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Cell Preparation: A cell suspension was prepared using a Nerve Cell Dissociation Medium.[1]
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Plating: Cells were plated on poly-l-lysine–coated plates at a density of 9.8 × 10^4 cells/cm².[1]
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Culture Conditions: Cells were cultured at 37°C and 5% CO2 in a Neurobasal medium.[1]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
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Objective: To analyze genome-wide histone methylation patterns.
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Sample Preparation: Cortical tissues were obtained from rodent models (e.g., VPA rats, poly I:C mice) following a 2-week administration of vehicle or TAK-418 (1 mg/kg).[1]
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Protocol: Standard ChIP-seq protocols were followed to immunoprecipitate chromatin with antibodies specific for H3K4me1/2/3 and H3K9me2, followed by high-throughput sequencing of the associated DNA.
Behavioral Assays
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Sociability Testing (Three-Chamber Test): Used to evaluate social deficits in rodent models. The test measures the time an animal spends with a novel animal versus a novel object.[7]
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Novel Object Recognition (NOR) Test: Assesses cognitive function, specifically recognition memory. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[7]
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Prepulse Inhibition (PPI) Test: Measures sensorimotor gating, a neurological process that filters out unnecessary sensory information.[7]
Conclusion
(S,S)-TAK-418 represents a novel therapeutic approach for neurodevelopmental disorders by targeting the epigenetic machinery in neuronal cells. Its specific inhibition of LSD1 enzymatic activity leads to the normalization of histone methylation and gene expression, ultimately improving behavioral deficits in preclinical models. The data strongly support that the core mechanism of action of TAK-418 is through the modulation of epigenetic landscapes in the brain, offering a promising avenue for the development of treatments for complex neurological conditions. Further research, including clinical investigations, will be crucial to fully elucidate its therapeutic potential in humans.[3][8]
References
- 1. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
